molecular formula C70H92ClN17O14 B12310851 Cetrelix Acetate

Cetrelix Acetate

Cat. No.: B12310851
M. Wt: 1431.0 g/mol
InChI Key: SBNPWPIBESPSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Cetrelix Acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps :

    Solid-Phase Synthesis: The synthesis begins with Fmoc-Linker-MBHA-Resin as the starting material. Amino acids with Fmoc-protecting groups are sequentially added to the resin.

    Condensation: HBTU/HOBT or DIC/HOBT is used as the condensing agent to form peptide bonds.

    Deprotection: The Fmoc-protecting groups are removed in a stepwise manner.

    Acetylation: The protective decapeptide resin undergoes acetylation.

    Cleavage and Purification: The peptide is cleaved from the resin, and side-chain protecting groups are removed. The crude product is purified using reversed-phase high-performance liquid chromatography (rHPLC).

Industrial production methods often involve specific microwave synthesis technology to improve condensation efficiency and yield .

Chemical Reactions Analysis

Cetrelix Acetate undergoes various chemical reactions, including :

    Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residue.

    Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.

    Substitution: Substitution reactions can occur at specific amino acid residues, such as the replacement of hydrogen atoms with halogens.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cetrelix Acetate has a wide range of scientific research applications :

    Chemistry: It is used in the study of peptide synthesis and the development of GnRH antagonists.

    Biology: this compound is used to study the regulation of gonadotropin release and its effects on reproductive physiology.

    Medicine: It is used in assisted reproduction to prevent premature ovulation and in the treatment of hormone-sensitive cancers.

    Industry: this compound is used in the pharmaceutical industry for the production of fertility treatments and cancer therapies.

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPWPIBESPSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H92ClN17O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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